molecular formula C18H21ClN2O3S B345334 1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine CAS No. 701924-23-4

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine

Cat. No.: B345334
CAS No.: 701924-23-4
M. Wt: 380.9g/mol
InChI Key: AJJVLPXONZQEFO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine is a chemical research reagent featuring a phenylpiperazine core that is sulfonylated with a chloro-methoxy-methyl substituted benzene ring. This structure places it within a class of compounds of significant interest in modern chemical research for the development of novel bioactive molecules. Piperazine derivatives are extensively investigated for their potential applications across various fields, including as key scaffolds in medicinal chemistry and as starting points for developing new acaricidal agents . The specific substitution pattern on the benzenesulfonyl moiety, incorporating chloro, methoxy, and methyl groups, is designed to influence the compound's electronic properties, lipophilicity, and overall steric profile, allowing researchers to explore its structure-activity relationships (SAR) in depth. The presence of chlorine, in particular, is a common feature in pharmaceuticals and agrochemicals, as it can profoundly affect a molecule's biological activity and metabolic stability . This product is intended for use in laboratory research to synthesize more complex molecules or to study its physicochemical and biological properties. Researchers value this compound for its potential to modulate various biological pathways, given that structurally related sulfonylated phenylpiperazines have been shown to exhibit potent activity in pharmacological and agrochemical screening assays . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-12-17(24-2)18(13-16(14)19)25(22,23)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJVLPXONZQEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonylation of 4-phenylpiperazine with 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under strong reducing conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-phenylpiperazine
  • 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperazine
  • 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine

Uniqueness

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine is unique due to the specific combination of substituents on the phenyl and piperazine rings, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Biological Activity

1-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine, a compound with significant pharmaceutical potential, has garnered attention for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity through various studies, case analyses, and a comprehensive review of relevant literature.

  • Molecular Formula : C16H17ClN2O4S
  • Molecular Weight : 368.84 g/mol
  • CAS Number : 16673-34-0

The compound exhibits its biological effects primarily through interactions with specific cellular targets, influencing pathways involved in cell proliferation and apoptosis. Its sulfonamide group is particularly noted for enhancing the compound's affinity for various biological receptors.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results against various cancer cell lines, including:

  • Leukemia (MOLT-4) : Inhibition percentage of 96.27% at a concentration of 105M10^{-5}M.
  • Colon Cancer (KM12) : Inhibition percentage of 95.45%.
  • Melanoma (M14) : Inhibition percentage of 95.18%.
  • Breast Cancer (HS 578T) : Inhibition percentage of 96.08% .

Cytotoxicity Studies

In vitro tests have demonstrated that the compound induces cytotoxic effects characterized by:

  • Morphological Changes : Cell shrinkage and chromatin condensation indicative of apoptosis.
  • Dose Dependency : Effective at nanomolar concentrations, showcasing its potency against tumor cells .

Case Studies

  • Case Study on Breast Cancer Cells :
    • A detailed examination revealed that the compound significantly inhibited the growth of breast adenocarcinoma cells in vitro, outperforming conventional chemotherapeutics like etoposide.
    • The study employed various assays to confirm the mechanism of action involved oxidative stress leading to apoptotic cell death .
  • Biodistribution Studies :
    • Research involving radiolabelled derivatives indicated rapid clearance from the bloodstream and significant accumulation in tumor tissues, suggesting potential for targeted delivery systems in cancer therapy .

Data Tables

Cell Line Inhibition Percentage (%) Concentration (M)
MOLT-4 (Leukemia)96.2710510^{-5}
KM12 (Colon)95.4510510^{-5}
M14 (Melanoma)95.1810510^{-5}
HS 578T (Breast)96.0810510^{-5}

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